molecular formula C9H15N3O3S3 B12666032 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- CAS No. 37917-44-5

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)-

Cat. No.: B12666032
CAS No.: 37917-44-5
M. Wt: 309.4 g/mol
InChI Key: GLUUNQWVPRUADO-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- is a triazine derivative with potential applications in various fields such as chemistry, biology, and materials science. Triazine compounds are known for their stability and versatility, making them useful in a wide range of chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- typically involves the reaction of cyanuric chloride with thiol-containing compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- can undergo various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups would result in the formation of disulfides, while substitution reactions could yield a variety of triazine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- involves its interaction with molecular targets through its functional groups. The thiol groups can form covalent bonds with proteins and other biomolecules, potentially altering their function. The triazine ring can also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Cyanuric chloride: A precursor to many triazine derivatives.

    Melamine: Another triazine compound with applications in materials science.

    Trithiocyanuric acid: Similar structure with different functional groups.

Uniqueness

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- is unique due to the presence of three thiol groups, which provide distinct reactivity and potential for forming disulfide bonds. This makes it particularly useful in applications requiring strong and stable interactions with other molecules.

Properties

CAS No.

37917-44-5

Molecular Formula

C9H15N3O3S3

Molecular Weight

309.4 g/mol

IUPAC Name

1,3,5-tris(2-sulfanylethyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C9H15N3O3S3/c13-7-10(1-4-16)8(14)12(3-6-18)9(15)11(7)2-5-17/h16-18H,1-6H2

InChI Key

GLUUNQWVPRUADO-UHFFFAOYSA-N

Canonical SMILES

C(CS)N1C(=O)N(C(=O)N(C1=O)CCS)CCS

Origin of Product

United States

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